2-(1,2-benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide
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Overview
Description
2-(1,2-benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d]isoxazole ring, a pyridazine moiety, and an acetamide group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]isoxazole core, followed by the introduction of the pyridazine ring and the acetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as reagent concentration, reaction time, and purification techniques, is crucial for achieving consistent quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interfere with signal transduction pathways, resulting in altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]isoxazol-3-yl)acetamide
- 6-methylbenzo[d]isoxazole
- 3-(6-methylpyridazin-3-yl)benzo[d]isoxazole
Uniqueness
2-(1,2-benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide stands out due to its unique combination of structural features, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-13-9-10-20(23-22-13)26-15-6-4-5-14(11-15)21-19(25)12-17-16-7-2-3-8-18(16)27-24-17/h2-11H,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUJYJLTIVFRCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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